![molecular formula C20H17N5O2S B11697773 (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 5589-60-6](/img/structure/B11697773.png)
(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that belongs to the class of hydrazones. It is characterized by its unique structure, which includes a hydrazinylidene group, a thiazole ring, and a pyrazolone core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-hydroxybenzohydrazide with 5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazinylidene group can yield corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Functionalized thiazole and pyrazolone derivatives.
Scientific Research Applications
Chemistry
The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development.
Medicine
Preliminary studies suggest that the compound may have therapeutic potential due to its bioactive properties. It is being explored for its role in modulating biochemical pathways involved in disease processes.
Industry
The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and dyes
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context of its application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The thiazole and pyrazolone rings contribute to the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for various scientific applications.
Biological Activity
The compound (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one, also known by its CAS number 314291-21-9, exhibits significant biological activity that has been the subject of various research studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N5O2S, with a molecular weight of approximately 373.45 g/mol. The structure includes a hydrazone moiety and a thiazole ring, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H19N5O2S |
Molecular Weight | 373.45 g/mol |
CAS Number | 314291-21-9 |
Solubility | Soluble in DMSO |
Antioxidant Activity
Research indicates that the compound possesses antioxidant properties , which can mitigate oxidative stress in biological systems. A study demonstrated that derivatives of this compound could scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Inhibition of Enzymatic Activity
One of the notable mechanisms of action involves the inhibition of tyrosinase , an enzyme crucial for melanin synthesis. Tyrosinase inhibitors are valuable in treating conditions like hyperpigmentation. The compound's structure allows it to bind effectively to the active site of tyrosinase, leading to decreased enzymatic activity .
Cytotoxicity Studies
Cytotoxicity assays using various cell lines have indicated that the compound exhibits selective cytotoxic effects against cancer cells while sparing normal cells. This selectivity is essential for therapeutic applications in oncology .
Study 1: Tyrosinase Inhibition
In a study assessing tyrosinase inhibition, this compound was found to have an IC50 value comparable to established inhibitors like kojic acid. The results suggest its potential use in cosmetic formulations aimed at reducing skin pigmentation .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, supporting its development as an antibacterial agent .
Properties
CAS No. |
5589-60-6 |
---|---|
Molecular Formula |
C20H17N5O2S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H17N5O2S/c1-12-7-9-14(10-8-12)16-11-28-20(21-16)25-19(27)18(13(2)24-25)23-22-15-5-3-4-6-17(15)26/h3-11,24,26H,1-2H3 |
InChI Key |
DVCGMXSSUXGHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=CC=C4O |
Origin of Product |
United States |
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